molecular formula C19H19NO3S B2405369 (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396886-09-1

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2405369
CAS No.: 1396886-09-1
M. Wt: 341.43
InChI Key: OLDVEDRYUGKIJB-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Novel benzofuran-based 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated high antimicrobial activity, showcasing the potential of benzofuran derivatives in developing new antimicrobial agents (Sunitha et al., 2017).

Anti-Tumor Agents

Novel Anti-Tumor Agents : Research into benzofuran and thiophene derivatives has identified compounds with potent anti-tumor properties. For instance, (4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester) derivatives have been found to exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anti-tumor agents (Hayakawa et al., 2004).

Antagonists and Enzyme Inhibitors

NPBWR1 (GPR7) Antagonists : Small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) have been synthesized, showing subnanomolar potencies in functional and binding assays. This highlights the role of benzofuran derivatives in the development of new therapeutic agents targeting specific receptors (Romero et al., 2012).

Synthesis Methods and Chemical Analysis

Directed Metalation Synthesis : Research has focused on the one-pot synthesis of (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, demonstrating the utility of directed metalation in synthesizing complex organic compounds efficiently (Pradhan & De, 2005).

Medicinal Chemistry and Drug Development

SERMs Development : The structure and synthesis of selective estrogen receptor modulators (SERMs) like raloxifene, showcasing the importance of benzofuran derivatives in the development of drugs with estrogen agonist or antagonist properties depending on the tissue type (Palkowitz et al., 1997).

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-15-5-2-4-14-12-16(23-18(14)15)19(21)20-9-7-13(8-10-20)17-6-3-11-24-17/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDVEDRYUGKIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.